delta2-Cefuroxime

説明

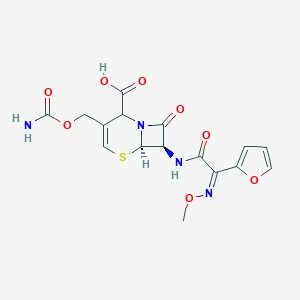

Structure

3D Structure

特性

CAS番号 |

229499-08-5 |

|---|---|

分子式 |

C16H16N4O8S |

分子量 |

424.4 g/mol |

IUPAC名 |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,11?,14-/m1/s1 |

InChIキー |

AIEMBSSBMKFDGU-WCKWAMMDSA-N |

SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

異性体SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

正規SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

同義語 |

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; |

製品の起源 |

United States |

Elucidation of Chemical Structure and Stereoisomerism

Distinct Structural Features of the delta2-Cephem Moiety

The core of delta2-Cefuroxime's structure is the bicyclic cephem nucleus, which consists of a β-lactam ring fused to a six-membered dihydrothiazine ring. The defining characteristic of the delta2-isomer is the location of the endocyclic double bond between carbon atoms C-2 and C-3 of the dihydrothiazine ring. This is in contrast to the parent Cefuroxime (B34974), which is a delta3-isomer, where the double bond is situated between C-3 and C-4.

Stereochemical Aspects and Chiral Characterization of the delta2-Isomer

The delta2-Cefuroxime molecule possesses several chiral centers, leading to a complex stereochemical profile. The inherent chirality of the cephem nucleus is defined by the stereochemistry at positions C-6 and C-7. In Cefuroxime and its isomers, these centers typically have a (6R, 7R) configuration, which is essential for antibacterial activity in the delta3-isomer.

Furthermore, the 7-amino side chain of Cefuroxime contains a methoxyimino group, which can exist as either syn (Z) or anti (E) geometric isomers. The syn-isomer (Z-isomer) is the configuration that exhibits superior antibacterial activity in the parent Cefuroxime. The characterization of these isomers can be effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in the case of Cefuroxime, the chemical shift of the furan (B31954) hydrogen at the C-2 position can be used to distinguish between the Z and E isomers.

When considering the prodrug form, Cefuroxime Axetil, an additional chiral center is introduced in the 1-(acetyloxy)ethyl ester group at the C-4 carboxylate. This results in the formation of two diastereomers, often designated as diastereomer A and diastereomer B. These diastereomers can be separated and identified using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and their distinct stereochemistry confirmed by 1H-NMR analysis.

Conformational Analysis of the Dihydrothiazine Ring System

The six-membered dihydrothiazine ring in cephalosporins is not planar and can adopt various conformations. Theoretical studies on a model Δ2-cephalosporin have shown that the dihydrothiazine ring exists in two minimum energy conformations.

The global minimum energy conformation is characterized by a set of conformational angles, while a local minimum exists at a slightly higher energy level. This suggests that in solution, the ring may exhibit some degree of conformational flexibility. The conformation of this ring is crucial as it influences the spatial orientation of the key functional groups, including the β-lactam ring and the C-7 side chain, which are critical for interaction with bacterial transpeptidases. In the preferred conformation of a delta2-cephalosporin, the lactam peptide bond is less non-planar compared to that in delta3-cephalosporins, which may contribute to the observed differences in their biological activities.

| Conformation | Conformational Angles (α1, α2, α3) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | (50°, -30°, 10°) | 0 |

| Local Minimum | (-40°, 25°, 40°) | ~3 |

Comparative Structural Analysis with Parent Cefuroxime and Cefuroxime Axetil

The primary structural difference between delta2-Cefuroxime and the parent Cefuroxime lies in the position of the double bond within the cephem ring, as previously discussed. This seemingly minor change leads to significant differences in their chemical and biological properties. Cefuroxime Axetil, being a prodrug, shares the same core structure as Cefuroxime but is esterified at the C-4 carboxyl group with a 1-(acetyloxy)ethyl group. This esterification increases the lipophilicity of the molecule, enhancing its oral absorption. Once absorbed, it is hydrolyzed by esterases to release the active Cefuroxime.

Spectroscopic techniques, particularly NMR, are invaluable for comparing these structures. The chemical shifts of protons and carbons in the vicinity of the double bond will differ significantly between the delta2 and delta3 isomers.

| Isomer | 1H Chemical Shift of Furan H-2 (ppm) | 13C Chemical Shift of Furan C-2 (ppm) |

|---|---|---|

| Z-isomer (syn) | ~6.70 - 6.90 | Lower field |

| E-isomer (anti) | ~7.2 - 7.6 | Higher field |

The data in Table 2 illustrates how NMR can be used to differentiate the geometric isomers of the oxime side chain, a feature common to both Cefuroxime and delta2-Cefuroxime. Similar comparative analyses of the full NMR spectra would reveal distinct patterns for the protons and carbons of the dihydrothiazine ring, allowing for the unequivocal identification of the delta2-isomer.

Mechanisms and Pathways of Delta2 Cefuroxime Formation

Hydrolytic Cleavage Leading to delta2-Cefuroxime Formation

Influence of Buffer Systems and pH on Hydrolytic Isomerization

The hydrolytic degradation of cefuroxime (B34974) and its esters is significantly influenced by the pH of the solution and the type of buffer system employed. Studies have shown that the degradation of cefuroxime axetil, a prodrug of cefuroxime, proceeds primarily through isomerization to the delta-2 ester, which is then subsequently hydrolyzed to the delta-2 acid. researchgate.net

The rate of this isomerization is pH-dependent. The maximum stability of cefuroxime axetil has been observed in the pH range of 3.5 to 5.5. researchgate.netresearchgate.net Within this range, the rate of degradation, including isomerization to delta2-cefuroxime, is at its minimum. Outside of this optimal pH range, both acidic and basic conditions can accelerate the degradation process. Controlled hydrolysis at a pH between 4.0 and 6.0 has been shown to maximize the formation of the delta-2 isomer.

Different buffer systems can also impact the rate of isomerization. For instance, the degradation of cefuroxime axetil in a phosphate (B84403) buffer at pH 7.4 resulted in the delta-2 isomer being the major degradation product. researchgate.net This highlights the role of specific buffer components in catalyzing the isomerization reaction. The table below summarizes the effect of pH on the stability and degradation of cefuroxime axetil.

| pH Range | Stability of Cefuroxime Axetil | Primary Degradation Pathway | Reference |

| 3.5 - 5.5 | Maximum Stability | Minimal Degradation | researchgate.netresearchgate.net |

| 4.0 - 6.0 | Less Stable | Maximized formation of delta-2 isomer | |

| 7.4 (Phosphate Buffer) | Unstable | Isomerization to delta-2 isomer is the major pathway | researchgate.net |

Photodegradation-Induced Isomerization Mechanisms

Exposure to light, particularly UV irradiation, is another significant factor that can induce the isomerization of cefuroxime to its delta-2 form. Photodegradation studies have demonstrated that cefuroxime and its derivatives are susceptible to photoisomerization. researchgate.net The absorption of light energy can excite the molecule to a higher energy state, facilitating the rearrangement of the double bond within the cephem nucleus.

The rate and extent of photodegradation are influenced by the pH of the medium. For instance, under UV irradiation, the maximum stability of some cephalosporins has been observed at pH 5. researchgate.net In more basic media, UV irradiation has a more pronounced effect on the hydrolytic degradation, which can include isomerization. researchgate.netresearchgate.net The formation of photodegradation products, including the delta-2 isomer, underscores the importance of protecting cefuroxime-containing solutions and solid forms from light during manufacturing, storage, and handling.

Impurity Formation Pathways during Chemical Synthesis and Storage of Related Compounds

Delta2-cefuroxime can be formed as an impurity during both the chemical synthesis and storage of cefuroxime and its related compounds, such as cefuroxime axetil. daicelpharmastandards.com During synthesis, the reaction conditions, including temperature, pH, and the presence of certain reagents, can favor the formation of the delta-2 isomer. For example, the synthesis of delta2-cefuroxime can be intentionally achieved by reacting 7-aminocephalosporanic acid (7-ACA) with furoacetyl chloride under specific alkaline conditions, followed by acid-catalyzed isomerization.

During storage, the degradation of the active pharmaceutical ingredient can lead to the formation of impurities, including delta2-cefuroxime. daicelpharmastandards.com The stability of cefuroxime is influenced by factors such as temperature and humidity. Elevated temperatures can accelerate the degradation process, leading to a higher content of the delta-2 isomer. Therefore, proper storage conditions, such as controlled room temperature (2-8 °C), are crucial to minimize the formation of this and other impurities. daicelpharmastandards.com

The presence of delta2-cefuroxime as an impurity is a critical quality attribute that needs to be monitored and controlled in pharmaceutical formulations. daicelpharmastandards.com

Advanced Analytical Methodologies for Characterization and Quantification of Delta2 Cefuroxime

High-Resolution Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for analyzing Cefuroxime (B34974) Axetil and its related impurities. The structural similarity between Cefuroxime Axetil and its delta-2 and other isomers necessitates high-resolution methods to achieve adequate separation for accurate quantification.

Development of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods for Isomer and Degradant Separation

Stability-indicating methods are crucial for determining the purity of a drug substance in the presence of its degradation products. Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed to separate Cefuroxime Axetil from its isomers, including delta2-Cefuroxime (often referred to as Δ³-isomers in literature), and other degradation products. nih.govlookchem.com These methods are validated to be specific, precise, and accurate. nih.goviajpr.com

Forced degradation studies are integral to the development of these methods, subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradants. wisdomlib.orgptfarm.pl For instance, under acidic and alkaline hydrolysis, Cefuroxime Axetil shows significant degradation, forming products that can be effectively separated by HPLC. wisdomlib.orgptfarm.pl These studies help ensure that the analytical method can distinguish the active pharmaceutical ingredient from any substances that may form during its shelf life. ptfarm.pl A developed RP-HPLC method was able to separate Cefuroxime Axetil B, Cefuroxime Axetil A, Δ³-isomers, and E-isomers with distinct retention times. iajpr.com

Table 1: Example of a Stability-Indicating HPLC Method for Cefuroxime Axetil and Isomer Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Teknokroma Tracer Excel C8 (15 cm x 0.46 cm, 5µm) |

| Mobile Phase | 0.02M Potassium Dihydrogen Phosphate (B84403): Methanol (B129727): Acetonitrile (B52724) (60:35:5 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

| Column Temperature | 35°C |

| Run Time | 25 minutes |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Impurity Profiling

To achieve faster analysis times and improved separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) has been employed. UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which results in higher resolution and sensitivity compared to traditional HPLC. nih.gov A sensitive UHPLC-DAD method was developed for the determination of Cefuroxime Axetil diastereoisomers, demonstrating superior performance with a total run time of just 3 minutes. nih.govlgcstandards.com Another method, utilizing ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS), was developed for the simultaneous determination of four major impurities in Cefuroxime Lysine, highlighting the speed and sensitivity of modern chromatographic techniques for impurity profiling. googleapis.com

Table 2: UHPLC Method for Diastereoisomer Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Kinetex C-18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | 0.1% Formic Acid : Methanol (88:12, v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | DAD at 278 nm |

| Run Time | 3 minutes |

Data sourced from a UHPLC-DAD study. nih.gov

Micellar Liquid Chromatography (MLC) for Complex Mixture Analysis and Isomeric Resolution

Micellar Liquid Chromatography (MLC) presents a valuable alternative to conventional RP-HPLC. researchgate.net This technique utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulphate (SDS), at a concentration above its critical micellar concentration. researchgate.netmalnalab.hu The presence of micelles creates a unique separation mechanism, allowing for the analysis of complex mixtures and sometimes enabling the direct injection of biological fluids without extensive sample preparation. malnalab.hu MLC has been successfully applied to the stability testing of Cefuroxime Axetil, effectively separating it from its geometric anti-isomer. lgcstandards.comchemicalbook.com The use of aqueous-based micellar mobile phases also positions MLC as a form of "green" chemistry, as it significantly reduces the consumption of organic solvents. malnalab.hubmj.com

Chiral Chromatography for Diastereomeric Purity Assessment

Cefuroxime Axetil exists as a pair of diastereoisomers (A and B) due to the chiral center in the 1-acetoxyethyl ester group. Assessing the ratio and purity of these diastereomers is essential. Chiral chromatography is the definitive technique for separating enantiomers and diastereomers. researchgate.net This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the isomers with a chiral reagent to form new diastereomers that can be separated on a standard achiral column. researchgate.nethmdb.ca For Cefuroxime Axetil, a High-Performance Thin-Layer Chromatography (HPTLC) method using a cellulose-based stationary phase and a mobile phase containing beta-cyclodextrin (B164692) has been developed for the successful separation and quantification of its diastereoisomers. icm.edu.pl

Optimization of Chromatographic Conditions (e.g., mobile phase, stationary phase, temperature)

The successful separation of delta2-Cefuroxime from Cefuroxime Axetil and other related substances is highly dependent on the optimization of chromatographic parameters.

Mobile Phase: The composition of the mobile phase, including the type and concentration of buffer (e.g., phosphate, acetate), its pH, and the ratio of organic modifiers (like acetonitrile and methanol), is a critical factor. nih.govresearchgate.net The pH can influence the ionization state of the analytes, thereby affecting their retention on a reversed-phase column.

Stationary Phase: Different stationary phases, such as C8, C18, and hybrid particle columns, offer varying levels of hydrophobicity and selectivity, which can be exploited to improve the resolution between closely eluting isomers. chemicalbook.com

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. researchgate.net Maintaining a constant and optimized temperature (e.g., 35°C) is crucial for achieving reproducible retention times and sharp peaks. nih.gov

Spectroscopic and Spectrometric Characterization

While chromatography separates delta2-Cefuroxime, spectroscopic and spectrometric techniques are required for its definitive identification and structural elucidation.

A combination of techniques is often necessary to confirm the structure of isomers like delta2-Cefuroxime. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a structural fingerprint. The fragmentation pathway of cephalosporins often involves the cleavage of the β-lactam ring and loss of side chains.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for confirming the precise isomeric structure by providing detailed information about the chemical environment of each atom in the molecule. It is particularly useful for distinguishing between the Δ² and Δ³ isomers by identifying the signals corresponding to the protons and carbons adjacent to the double bond in the dihydrothiazine ring. Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule, such as the characteristic absorptions of the β-lactam carbonyl group. malnalab.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of Cefuroxime isomers, including delta2-Cefuroxime. nih.gov This powerful technique provides detailed information about the atomic arrangement within a molecule, allowing for the unambiguous differentiation between the delta2 and the therapeutically active delta3 isomers. The key to this differentiation lies in the chemical shifts and coupling constants of the protons and carbons in the vicinity of the double bond within the cephem ring.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., EIS-Q-MS) for Degradant Identification

Mass spectrometry (MS) and its hyphenated techniques, such as Electrospray Ionization Quadrupole Mass Spectrometry (EIS-Q-MS), are indispensable for identifying and characterizing degradation products of Cefuroxime, including the delta2 isomer. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular weight and elemental composition of delta2-Cefuroxime and its related degradants with high accuracy.

When coupled with liquid chromatography (LC-MS), these techniques allow for the separation of Cefuroxime from its impurities and degradation products, followed by their individual mass analysis. This approach is critical in forced degradation studies where a complex mixture of compounds may be generated. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns that are unique to each isomer and degradation product. For instance, studies have utilized LC-MS/MS to quantify Cefuroxime axetil in the presence of its degradation products, including the delta2-cephalosporin isomer. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification in Degradation Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and readily available method for quantifying delta2-Cefuroxime, particularly in the context of degradation studies. iajpr.comwisdomlib.org The basis of this technique lies in the principle that molecules absorb light at specific wavelengths. Delta2-Cefuroxime exhibits a characteristic UV absorption maximum that can be used for its quantitative determination. banglajol.info

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Isomeric Analysis

FT-IR spectroscopy can be used to identify the functional groups present in the delta2-Cefuroxime molecule and to differentiate it from other isomers based on subtle shifts in the vibrational frequencies of the β-lactam ring and other key structural motifs. researchgate.netresearchgate.netnih.gov Raman spectroscopy, which is particularly sensitive to non-polar bonds, complements FT-IR and can provide additional information for distinguishing between the amorphous and crystalline forms of Cefuroxime and its isomers. mdpi.comresearchgate.net The combination of experimental vibrational spectra with theoretical calculations can further aid in the assignment of vibrational modes and the conformational analysis of delta2-Cefuroxime. researchgate.net

Development and Validation of Stability-Indicating Methods

The development and validation of stability-indicating analytical methods are paramount to ensure the quality, efficacy, and safety of pharmaceutical products containing Cefuroxime. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, including the delta2 isomer.

Forced Degradation Studies for Method Specificity and Degradation Pathway Identification

Forced degradation, or stress testing, is a critical component in the development of stability-indicating methods. nih.gov It involves subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. wisdomlib.orgscielo.brjyoungpharm.org The primary goal is to generate potential degradation products and demonstrate the specificity of the analytical method in separating the intact drug from these degradants. iajpr.com

Studies on Cefuroxime axetil have shown that it undergoes degradation under various stress conditions, leading to the formation of isomers like delta2-Cefuroxime and other byproducts. iajpr.comwisdomlib.org For example, extensive degradation has been observed under alkaline hydrolysis. iajpr.com By analyzing the stressed samples, researchers can identify the degradation pathways and the conditions under which the drug is most susceptible to degradation. This information is crucial for developing robust formulations and establishing appropriate storage conditions.

Table 1: Summary of Forced Degradation Conditions for Cefuroxime

| Stress Condition | Reagent/Condition | Observation | Reference |

| Alkali Hydrolysis | 0.1N NaOH | Extensive degradation | iajpr.com |

| Acid Hydrolysis | 0.1N HCl | Significant degradation | wisdomlib.org |

| Oxidative | 30% H₂O₂ | Substantial degradation | wisdomlib.org |

| Thermal | 80°C | Drug degradation | scielo.br |

| Photolytic | UV light / Sunlight | Degradation observed | researchgate.netwisdomlib.org |

Quantification of delta2-Cefuroxime as a Related Substance or Degradation Product

Once a stability-indicating method is developed, it must be validated to quantify delta2-Cefuroxime accurately and precisely as a related substance or degradation product. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity. researchgate.netmedcraveonline.com

Validated RP-HPLC methods can effectively separate Cefuroxime from its isomers, including delta2-Cefuroxime and other impurities. researchgate.netnih.gov The method validation process, following ICH guidelines, typically includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. medcraveonline.com For instance, a sensitive RP-HPLC method was developed for the determination of Cefuroxime axetil in the presence of its degradation products, demonstrating good precision with low relative standard deviation (RSD) values. nih.gov The quantification of delta2-Cefuroxime is essential for setting acceptance criteria for impurities in the final drug product, ensuring its quality and stability over its shelf life.

Precision, Accuracy, and Sensitivity Assessments in Isomer Analysis

The robust validation of analytical methods is critical to ensure the quality and safety of pharmaceutical products. For Cefuroxime Axetil, this includes the precise and accurate quantification of its isomers, such as the delta-2 and delta-3 isomers, which can be present as process-related impurities or arise from degradation. nih.govontosight.ai Method validation according to International Council for Harmonisation (ICH) guidelines confirms that the analytical procedure is fit for its intended purpose. Key parameters in this validation are precision, accuracy, and sensitivity.

Precision

Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). Studies developing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for Cefuroxime Axetil and its isomers have demonstrated good precision.

One such study reported RSD values of 1.80% for Cefuroxime Axetil, 1.99% for the anti-cefuroxime axetil isomer, and 2.48% for the Delta-3-cefuroxime axetil isomer, indicating a high level of precision for the method. nih.govresearchgate.net Another stability-indicating RP-HPLC method showed intraday precision (RSD) of 2.019% and intermediate precision of 2.273% for low-level concentrations of Cefuroxime Axetil. researchgate.net Furthermore, a micellar liquid chromatographic (MLC) method reported an RSD of 1.7% for the quantification of anti-cefuroxime axetil. researchgate.netresearchgate.net

| Analyte | Precision (RSD %) | Accuracy (% Recovery) | Analytical Method | Source |

|---|---|---|---|---|

| Delta-3-Cefuroxime Axetil | 2.48% | Not Reported | RP-HPLC | nih.govresearchgate.net |

| Anti-Cefuroxime Axetil | 1.99% | Not Reported | RP-HPLC | nih.govresearchgate.net |

| Anti-Cefuroxime Axetil | 1.7% | Good recovery values | MLC | researchgate.netresearchgate.net |

| Cefuroxime Axetil (Low-Level) | 2.019% (Intraday) | 101.4 - 103.69% | RP-HPLC | researchgate.net |

| Cefuroxime Axetil (Low-Level) | 2.273% (Intermediate) | 101.4 - 103.69% | RP-HPLC | researchgate.net |

| Cefuroxime Axetil Diastereoisomers | < 3% (Inter-day) | 98.31 - 104.99% | UHPLC-DAD | researchgate.net |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For the analysis of Cefuroxime Axetil isomers, high accuracy is essential for correct quantification. A developed RP-HPLC method demonstrated percentage recoveries in the range of 101.4% to 103.69% at low concentration levels. researchgate.net Another study using an ultra-high-performance liquid chromatography (UHPLC) method with diode-array detection (DAD) for the determination of Cefuroxime Axetil diastereoisomers reported an accuracy level between 98.31% and 104.99%. researchgate.net

Sensitivity

The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Sensitive methods are crucial for controlling impurities, which are often present at very low levels. A validated RP-HPLC method established an LOD of 0.06 µg/mL and an LOQ of 0.45 µg/mL for Delta-3-cefuroxime axetil. nih.govresearchgate.net For the anti-cefuroxime axetil isomer, the same method yielded an LOD of 0.08 µg/mL and an LOQ of 0.60 µg/mL. nih.govresearchgate.net An alternative micellar liquid chromatography method showed an LOD of 0.5 µg/mL and an LOQ of 1.5 µg/mL for anti-cefuroxime axetil. researchgate.netresearchgate.net

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Analytical Method | Source |

|---|---|---|---|---|

| Delta-3-Cefuroxime Axetil | 0.06 | 0.45 | RP-HPLC | nih.govresearchgate.net |

| Anti-Cefuroxime Axetil | 0.08 | 0.60 | RP-HPLC | nih.govresearchgate.net |

| Anti-Cefuroxime Axetil | 0.5 | 1.5 | MLC | researchgate.netresearchgate.net |

These validated methodologies, characterized by high precision, accuracy, and sensitivity, are indispensable for the quality control of Cefuroxime Axetil, ensuring that the levels of isomeric impurities like delta-2-Cefuroxime are monitored and maintained within regulatory limits. ontosight.ai

Computational Chemistry and Theoretical Modeling of Delta2 Cefuroxime

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and the semi-empirical Austin Model 1 (AM1) molecular orbital method, are instrumental in elucidating the electronic structure and stability of delta2-Cefuroxime. researchgate.net

Density Functional Theory (DFT):

DFT calculations are employed to model transition states and predict optimal reaction conditions, including temperature and solvent polarity, for the isomerization of cefuroxime (B34974) to its delta2 form. These calculations can determine the geometric structure, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the molecular electrostatic potential of the molecule. researchgate.net The insights gained from DFT studies are valuable for understanding the degradation mechanisms of cefuroxime axetil. researchgate.net

AM1 Molecular Orbital Method:

The Austin Model 1 (AM1) is a semi-empirical quantum mechanical molecular model based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orgresearchgate.net Developed by Michael Dewar and his colleagues in 1985, AM1 was designed to improve upon the earlier MNDO model by refining the calculation of repulsion between atoms at close distances. wikipedia.orgresearchgate.net This is achieved by incorporating off-center attractive and repulsive Gaussian functions into the atomic core-core terms. wikipedia.org While AM1 calculations are computationally less intensive than ab initio methods, they provide valuable qualitative insights and are often used as a starting point for more complex calculations, such as force field parameterizations in molecular modeling. wikipedia.org

Prediction of Isomerization Reaction Pathways and Energy Barriers

Theoretical studies play a crucial role in predicting the reaction pathways and associated energy barriers for the isomerization of the active ∆³-cephalosporin to the inactive ∆²-isomer. The conversion from the ∆³ to the ∆² form is believed to be facilitated by the deprotonation at the C-2 position, leading to a rearrangement of the double bond. scite.ai This proton abstraction can be catalyzed by bases or various enzymes. scite.ai

Understanding the relative rates of the delta-3 to delta-2 isomerization reaction versus the rate of cleavage of the C-4 ester group is critical for designing cephalosporin (B10832234) prodrugs with improved oral bioavailability. scite.ai The isomerization process has been observed in various media, including buffers and human plasma, and appears to be independent of the specific alkyl functional group of the esters. scite.ai

Molecular Dynamics Simulations for Conformational Analysis and Stability under Various Conditions

Molecular dynamics (MD) simulations are a powerful computational tool for analyzing the conformational landscape and stability of delta2-Cefuroxime under different environmental conditions. nih.govmdpi.com These simulations can provide detailed insights into the dynamic behavior of the molecule, including the interactions between the drug and its surroundings, such as solvent molecules or biological macromolecules. nih.govmdpi.com

For instance, MD simulations have been used to study the interactions between cefuroxime axetil and cyclodextrins, which are used to enhance the drug's solubility and stability. nih.govmdpi.com By simulating the system at an atomic level over time, researchers can observe how the molecules interact and identify the key forces driving complex formation. nih.govmdpi.com These simulations can also be used to assess the stability of different conformers of delta2-Cefuroxime in various environments, which is crucial for understanding its behavior in vitro and in vivo. science.gov

Structure-Reactivity Relationships Derived from Theoretical Studies

Theoretical studies provide valuable insights into the structure-reactivity relationships of cephalosporins, including the isomerization of cefuroxime to its delta2 form. The isomerization from the active delta-3 to the inactive delta-2 isomer is a key factor affecting the drug's efficacy. scite.ai The structure of the cephalosporin molecule, particularly modifications at the 3-position and the stereochemistry at the 7-position, significantly influences its interaction with biological targets and its susceptibility to isomerization. asm.org

The conversion to the delta-2 isomer is thought to occur through deprotonation at the C-2 position, leading to a double-bond rearrangement. scite.ai This process can be influenced by the surrounding chemical environment. scite.ai Understanding these relationships is crucial for the design of more stable and effective cephalosporin antibiotics.

Emerging Research Frontiers in Delta2 Cefuroxime Chemistry

Development of Novel Analytical Techniques for Trace Level Detection and Quantification of Isomers

The presence of delta2-Cefuroxime, even in trace amounts, can impact the quality and efficacy of the final drug product. Consequently, the development of sensitive and precise analytical methods for its detection and quantification is of paramount importance.

Recent advancements in analytical chemistry have led to the development of sophisticated techniques capable of separating and quantifying Cefuroxime (B34974) and its isomers with high fidelity. High-Performance Liquid Chromatography (HPLC) remains a cornerstone in this field. researchgate.netsapub.orgdergipark.org.trjuniperpublishers.combiomedgrid.com Reversed-phase HPLC (RP-HPLC) methods have been specifically developed and validated for the determination of Cefuroxime axetil in the presence of its degradation products, including the delta-3 and anti-cefuroxime axetil isomers. researchgate.net These methods often utilize a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and an ammonium (B1175870) dihydrogen phosphate (B84403) buffer, with detection typically carried out using a PDA detector at a wavelength of 278 nm. researchgate.net

The sensitivity of these HPLC methods is crucial for trace level detection. Validated methods have demonstrated impressive limits of detection (LOD) and quantification (LOQ). For instance, one RP-HPLC method reported an LOD of 0.06 µg/mL and an LOQ of 0.45 µg/mL for the delta-3-cefuroxime axetil isomer. researchgate.net Another study developing a method for Cefuroxime Axetil and Cefprozil reported a linearity range of 0.01–50μg\mL for their RP-HPLC method. biomedgrid.com

Beyond standard HPLC, other spectrophotometric methods have also been explored. sapub.orgdergipark.org.tr First-order derivative spectroscopy, for example, has been shown to be a viable technique for the determination of Cefuroxime axetil, with one study reporting a limit of detection of 0.4 µg/mL. dergipark.org.tr These methods provide alternative and often rapid approaches for quality control analysis. sapub.org

Table 1: Comparison of Analytical Techniques for Cefuroxime Isomer Analysis

| Analytical Technique | Key Features | Reported LOD/LOQ for Isomers | Reference |

| Reversed-Phase HPLC (RP-HPLC) | High resolution, specificity, and sensitivity. | LOD: 0.06 µg/mL, LOQ: 0.45 µg/mL (for delta-3 isomer) | researchgate.net |

| First-Order Derivative Spectroscopy | Rapid analysis, alternative to chromatography. | LOD: 0.4 µg/mL | dergipark.org.tr |

| UV-Visible Spectrophotometry | Simple, cost-effective. | Concentration range: 5.0µg/ml to 2.0mg/mL | sapub.org |

| HPLC with Photodiode Array (PDA) Detection | Provides spectral information for peak identification. | Linearity range: 0.01–50μg\mL | biomedgrid.com |

In-depth Computational Studies of Intramolecular Rearrangements and Chemical Reactivity

Theoretical studies, employing semiempirical all-valence electron molecular orbital (MO) approximations like MNDO and AM1, have been used to explore the Δ3 to Δ2 isomerization of cephalosporins. researchgate.net These studies have investigated the thermodynamic stability of the isomers and potential intermediates in the isomerization pathway. researchgate.net The results from these computational models have indicated that the Δ3 derivatives are generally more thermodynamically stable than their Δ2 counterparts, a finding that aligns with experimental observations. researchgate.net This suggests that the rapid isomerization observed in certain conditions, particularly with ester derivatives, is likely driven by kinetic factors rather than thermodynamic favorability. researchgate.net

Quantum mechanical calculations, including ab initio methods, have provided deeper insights into the electronic structure and reactivity of the β-lactam ring, which is central to the biological activity and chemical stability of cephalosporins. researchgate.netnih.gov These studies help to elucidate how factors such as the nature of the substituent at the C-3 position can influence the rate of degradation and isomerization. researchgate.net For instance, the degradation of cephalosporin (B10832234) esters is often rate-determined by the isomerization to the delta-2 ester. researchgate.net

Furthermore, computational approaches are being used to predict the chemical reactivity of covalent compounds in general, which has direct relevance to understanding the interactions of cephalosporins. nih.gov By developing models that can accurately predict reactivity, researchers can better anticipate and control the formation of unwanted isomers like delta2-Cefuroxime. nih.gov

Green Chemistry Approaches for Sustainable Synthesis with Reduced Impurity Formation

The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. mdpi.com In the context of Cefuroxime synthesis, this translates to methods that minimize waste, reduce the use of hazardous reagents, and control the formation of impurities like delta2-Cefuroxime. rsc.orggssrr.org

One promising green chemistry approach involves the use of enzymatic catalysis. rsc.orgmdpi.com For example, research has focused on the biosynthesis of key intermediates for Cefuroxime synthesis, such as (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA). rsc.org By utilizing enzymes like pyruvate (B1213749) decarboxylase, researchers have developed alternative routes that avoid the high costs and environmental pollution associated with traditional chemical synthesis. rsc.org One study successfully produced 63 g L−1 of a SMIA precursor with a 96.2% yield using an engineered E. coli strain. rsc.org

Another green strategy is the development of novel synthetic routes that employ less hazardous reagents and solvents. gssrr.org A study on the synthesis of Cefuroxime from 7-amino cephalosporanic acid (7-ACA) and SMIA highlighted the use of oxalyl chloride as an activating reagent, which replaced the more hazardous phosphoryl chloride. gssrr.org This process not only resulted in a high yield of 90% but also produced non-toxic wastewater containing only ammonium chloride, carbon monoxide, and carbon dioxide. gssrr.org

Solvent-free or "neat" mechanochemical grinding procedures are also being explored as a way to reduce solvent waste and improve reaction efficiency. mdpi.comimist.ma These methods involve grinding solid reactants together, often leading to higher yields and a cleaner reaction profile compared to solution-based syntheses. imist.ma

Table 2: Green Chemistry Strategies in Cefuroxime Synthesis

| Green Chemistry Approach | Key Innovation | Impact on Impurity Formation and Sustainability | Reference |

| Enzymatic Catalysis | Use of biocatalysts like pyruvate decarboxylase for intermediate synthesis. | Reduces cost, environmental pollution, and potential for side reactions leading to impurities. | rsc.org |

| Novel Activating Reagents | Replacement of hazardous reagents like phosphoryl chloride with oxalyl chloride. | High yield, non-toxic wastewater, and a more environmentally benign process. | gssrr.org |

| Mechanochemical Synthesis | Solvent-free grinding of solid reactants. | Reduced solvent waste, often higher yields, and a more efficient reaction. | imist.ma |

| In Vivo Biosynthesis | Engineering microorganisms to produce key precursors directly. | Potentially more economical and ecologically sustainable production with high purity. | mdpi.com |

Elucidation of Broader Cephalosporin D2-Isomerization Principles Across Analogues

The isomerization of the double bond in the cephem nucleus from the biologically active Δ3 position to the inactive Δ2 position is a phenomenon observed across a range of cephalosporin analogues, not just Cefuroxime. cjph.com.cn Understanding the general principles governing this Δ2-isomerization is crucial for the design of more stable and effective cephalosporin antibiotics. researchgate.netresearchgate.netcjph.com.cn

Research has shown that the isomerization is a prototropic shift, likely facilitated by the presence of the sulfur atom within the dihydrothiazine ring. researchgate.net The stability of the Δ3 versus the Δ2 isomer is influenced by the nature of the substituents on the cephalosporin core structure. researchgate.net For instance, esterification of the 4-carboxylate moiety significantly accelerates the rate of isomerization, leading to an equilibrium between the two forms. researchgate.net

Studies comparing different cephalosporin esters have revealed that the degradation kinetics are often dictated by the rate of isomerization to the Δ2 ester, which is then followed by hydrolysis. researchgate.net The specific substituent at the C-3 position has also been shown to affect the degradation kinetics. researchgate.net

By studying a variety of cephalosporin analogues, researchers can identify structural motifs that either promote or inhibit Δ2-isomerization. This knowledge is invaluable for the rational design of new cephalosporin derivatives with improved stability profiles. For example, computational studies comparing the methyl ester and free carboxylate derivatives of 7-phenylacetamidocephalosporin have provided insights into the thermodynamic and kinetic factors driving isomerization. researchgate.net These broader investigations contribute to a more comprehensive understanding of the chemical behavior of this important class of antibiotics, ultimately paving the way for the development of next-generation cephalosporins with enhanced therapeutic properties.

Q & A

Q. How can researchers optimize synthetic routes for delta2-Cefuroxime to improve stereochemical control?

- Answer : Employ kinetic resolution via enzymatic hydrolysis (e.g., Candida antarctica lipase B) of racemic intermediates. Monitor enantiomeric excess (ee) using chiral GC or HPLC. Use density functional theory (DFT) to model transition states and predict optimal reaction conditions (temperature, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。